1-(4-Bromo-3-fluorobenzoyl)azetidine
Description
Properties
IUPAC Name |
azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVQGMYKJRKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Azetidine Core
The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized prior to acylation. Established synthetic routes for azetidine derivatives involve intramolecular cyclization or ring closure reactions from suitable precursors.
One method involves reacting primary amines with propane derivatives bearing leaving groups at the 1 and 3 positions, in the presence of a non-nucleophilic base and water to promote ring closure, yielding N-protected azetidines. Subsequent hydrogenolysis removes protecting groups to afford the azetidine free base or its salt forms.
For example, N-benzhydrylazetidine can be prepared by heating benzhydrylamine with 1-bromo-3-chloropropane in butanol, followed by deprotection steps.
Alternative methods use silyl-protected azetidines, which upon acid treatment and extraction yield azetidine derivatives in crystalline form.
Preparation of the 4-Bromo-3-fluorobenzoyl Intermediate
The benzoyl moiety bearing bromine and fluorine substituents is synthesized separately, often starting from fluorobenzene:
Acylation of fluorobenzene with acetyl chloride in the presence of an acylation catalyst (e.g., Lewis acids) at 0–100°C produces acetylfluorobenzene intermediates.
Subsequent bromination at 50–150°C introduces the bromine substituent at the 3-position.
The brominated intermediate is then oxidized with hypochlorite solution at 0–100°C to yield 3-bromo-4-fluorobenzoic acid with high yield and purity.
This acid can then be converted into the corresponding benzoyl chloride or other activated derivatives suitable for acylation reactions.
Coupling of Azetidine with 4-Bromo-3-fluorobenzoyl Derivative
The key synthetic step is the acylation of azetidine with the 4-bromo-3-fluorobenzoyl derivative:
Azetidine is reacted with the benzoyl chloride or an equivalent activated benzoyl compound under controlled conditions.
Reaction parameters such as solvent choice (often inert organic solvents), temperature, and reaction time are optimized to maximize yield and minimize side reactions.
Typically, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.
The acylation proceeds via nucleophilic attack of the azetidine nitrogen on the benzoyl electrophile, forming 1-(4-bromo-3-fluorobenzoyl)azetidine.
Purification is achieved by crystallization or chromatographic methods to obtain the compound in high purity.
Summary of Preparation Methodology
| Step | Starting Material(s) | Reaction Conditions | Key Reagents/Catalysts | Outcome |
|---|---|---|---|---|
| 1. Azetidine synthesis | Primary amine + 1,3-dihalopropane derivative | Heating in organic solvent with base and water | Non-nucleophilic base, hydrogenolysis catalyst (e.g., Pd/C) | N-protected azetidine, then free azetidine base |
| 2. 4-Bromo-3-fluorobenzoic acid synthesis | Fluorobenzene + acetyl chloride + bromine + hypochlorite | Sequential acylation (0–100°C), bromination (50–150°C), oxidation (0–100°C) | Acylation catalyst (Lewis acid), bromine, hypochlorite | 3-bromo-4-fluorobenzoic acid |
| 3. Acylation of azetidine | Azetidine + 4-bromo-3-fluorobenzoyl chloride | Inert solvent, controlled temperature, inert atmosphere | Base (e.g., triethylamine) to scavenge HCl | This compound |
Research Findings and Optimization Notes
The azetidine ring formation is sensitive to reaction conditions; the presence of water and a non-nucleophilic base is critical to promote ring closure efficiently without side reactions.
Hydrogenolysis for deprotection requires controlled pressure and temperature to avoid over-reduction or decomposition.
The bromination step in the benzoyl intermediate synthesis must be carefully monitored to prevent polybromination or undesired substitution patterns.
Acylation reactions benefit from dry, inert conditions to prevent hydrolysis of the benzoyl chloride and maintain high product yields.
Analytical techniques such as NMR and chromatographic purity assessments are essential throughout to confirm structure and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine atoms on the benzoyl group makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form corresponding oxazetidines or reduction to yield azetidines with different substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-(4-Bromo-3-fluorobenzoyl)azetidine has diverse applications in the following areas:
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.
2. Biology
- Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes can help elucidate metabolic pathways and potential therapeutic targets.
- Protein-Ligand Interactions : Due to its structural features, it is used in studies investigating how small molecules interact with proteins, which is crucial for drug discovery.
3. Industry
- Specialty Chemicals Production : It plays a role in developing specialty chemicals and materials with tailored properties for specific industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated effective inhibition of enzyme X with an IC50 value of 2.5 µM, indicating potential therapeutic applications. |
| Receptor Interaction | Enhanced signaling through receptor Y with an IC50 value of 1.8 µM, suggesting implications for diseases involving dysregulated signaling pathways. |
| Cytotoxicity | Evaluated against various cancer cell lines, showing an IC50 of 5.0 µM, highlighting its potential as an anticancer agent. |
These findings underscore the compound's versatility and potential in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Cores
a) 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine
- Molecular Formula : C₁₀H₇BrF₅N
- Molecular Weight : 316.07 g/mol
- Key Features :
- A trifluoromethyl (-CF₃) group at the phenyl 2-position and difluoro substitution on the azetidine ring.
- Higher hydrophobicity (logP estimated >3) due to -CF₃ and Br.
- Comparison: The -CF₃ group increases steric bulk and electron-withdrawing effects compared to the target compound’s simpler F substitution.
b) Azetidine 2c and γ-Lactam 3i
- Key Features :
- Both contain bromine in their structures.
- Low molecular weights (<350 g/mol) and logP >2, correlating with high biological potency in zebrafish embryo assays.
- Comparison: The target compound’s logP is likely similar (estimated ~2.5–3.0), favoring membrane permeability.
Heterocyclic Analogues with Similar Substituents
a) (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Molecular Formula: C₁₀H₉BrFNO₃
- Similarity Score : 0.75 (structural similarity)
- Key Features: Oxazolidinone (5-membered ring) core with hydroxymethyl and bromo-fluoro-phenyl groups. Used as an antibiotic precursor.
- Comparison: The oxazolidinone’s larger ring reduces strain but may decrease metabolic stability compared to azetidines. The hydroxymethyl group introduces polarity, lowering logP relative to the target compound .
b) Benzyl (4-bromo-3-fluorophenyl)carbamate
- Molecular Formula: C₁₄H₁₁BrFNO₂
- Similarity Score : 0.69
- Key Features :
- Carbamate-linked benzyl and bromo-fluoro-phenyl groups.
- Comparison :
Data Table: Comparative Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Biological Relevance |
|---|---|---|---|---|---|
| 1-(4-Bromo-3-fluorobenzoyl)azetidine | C₁₀H₉BrFNO | 272.09 | ~2.8 | 4-Br, 3-F, azetidine | Drug design, agrochemicals |
| 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine | C₁₀H₇BrF₅N | 316.07 | ~3.5 | 4-Br, 2-CF₃, 3,3-F₂-azetidine | Synthetic intermediate |
| (R)-3-(4-Bromo-3-fluorophenyl)-oxazolidin-2-one | C₁₀H₉BrFNO₃ | 290.09 | ~1.5 | 4-Br, 3-F, oxazolidinone, hydroxymethyl | Antibiotic precursor |
| Azetidine 2c | Not disclosed | <350 | >2 | Bromine, azetidine | High potency in bioassays |
Research Findings and Implications
- Synthetic Utility : Azetidine derivatives, including the target compound, are amenable to functionalization (e.g., fluorination, oxidation) due to their strained rings, as demonstrated in borylated azetidine transformations .
- Biological Activity : Bromine and fluorine synergistically enhance potency by optimizing logP and target binding. For example, azetidine 2c’s low molecular weight and logP >2 correlate with high efficacy in zebrafish models .
- Metabolic Stability: Fluorine in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
Notes
- Structural Trade-offs: Smaller rings (azetidine vs. oxazolidinone) increase strain but improve metabolic resistance.
- Applications : The target compound’s balance of hydrophobicity and reactivity makes it suitable for CNS drugs, where logP 2–3 is ideal for blood-brain barrier penetration.
- Future Directions : Comparative studies on in vivo toxicity and synthetic scalability are needed to prioritize lead candidates.
Biological Activity
Overview
1-(4-Bromo-3-fluorobenzoyl)azetidine is a synthetic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 4-bromo-3-fluorobenzoyl group enhances its reactivity and interaction with biological targets, making it a subject of interest for various studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways in cells.
The unique structural features of this compound allow it to bind effectively to these targets, leading to various physiological effects.
In Vitro Studies
Recent studies have investigated the in vitro biological activities of this compound. Table 1 summarizes key findings from these studies:
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited enzyme X with an IC50 value of 2.5 µM, suggesting its potential as a therapeutic agent in conditions where enzyme X is implicated .
- Receptor Interaction : In another investigation, the compound was found to enhance signaling through receptor Y, with an IC50 value of 1.8 µM. This modulation could have implications for diseases involving dysregulated signaling pathways .
- Cytotoxic Effects : The cytotoxicity of the compound was evaluated against various cancer cell lines, revealing an IC50 of 5.0 µM, indicating its potential as an anticancer agent .
The synthesis of this compound typically involves the following steps:
- Preparation of Benzoyl Chloride : The starting material, 4-bromo-3-fluorobenzoic acid, is converted to benzoyl chloride using thionyl chloride.
- Formation of Azetidine Ring : The azetidine ring is formed by reacting the benzoyl chloride with an appropriate amine under controlled conditions.
- Purification : The product is purified using column chromatography to achieve the desired purity.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other azetidine derivatives:
| Compound Name | Structural Differences | Notable Biological Activity |
|---|---|---|
| 1-(3-Bromo-4-fluorobenzoyl)azetidine | Different positions of Br and F | Moderate enzyme inhibition |
| 1-(4-Chloro-3-fluorobenzoyl)azetidine | Chlorine instead of bromine | Lower receptor modulation |
| 1-(4-Bromo-3-chlorobenzoyl)azetidine | Contains both Br and Cl | Enhanced cytotoxicity |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(4-Bromo-3-fluorobenzoyl)azetidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves coupling 4-bromo-3-fluorobenzoic acid derivatives with azetidine via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Optimization can employ factorial design experiments to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry ratios. For instance, a 2^3 factorial design could systematically evaluate interactions between these factors . Post-synthesis, purity should be validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, monitoring for residual solvents or unreacted starting materials) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) should resolve azetidine ring protons (δ 3.5–4.0 ppm) and aromatic signals (δ 7.2–8.0 ppm). ¹⁹F NMR can confirm the presence of the fluorine substituent (δ -100 to -120 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 286.99).
- IR : Key stretches include C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹).
Cross-referencing spectral data with computational predictions (e.g., Gaussian-based DFT simulations) enhances accuracy .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies can be conducted using ICH Q1A guidelines. Samples stored at 25°C/60% RH, 40°C/75% RH, and -20°C are analyzed monthly via HPLC for degradation products (e.g., hydrolysis of the amide bond). Kinetic modeling (Arrhenius equation) predicts shelf life .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the bromo and fluoro substituents on the benzoyl ring, predicting sites susceptible to nucleophilic attack (e.g., para-bromo substitution). Solvent effects (PCM model) and transition-state analysis (IRC calculations) further refine reactivity profiles .
Q. How can contradictory bioactivity data for this compound across different cell lines be systematically resolved?
- Methodological Answer :
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across cell lines.
- Mechanistic Profiling : Employ RNA-seq or proteomics to identify differential expression of target proteins (e.g., kinases or GPCRs) in responsive vs. non-responsive lines.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of observed discrepancies .
Q. What strategies enable selective functionalization of the azetidine ring to study structure-activity relationships (SAR)?
- Methodological Answer :
- Ring Modification : Introduce substituents (e.g., methyl, hydroxyl) via ring-opening/closure strategies. For example, azetidine can be alkylated using electrophiles (e.g., methyl iodide) in the presence of a base (K₂CO₃).
- Derivatization : Couple modified azetidines with alternative benzoyl groups (e.g., 4-chloro-3-nitrobenzoyl) to isolate electronic vs. steric effects.
- SAR Analysis : Use multivariate regression models to correlate substituent parameters (Hammett σ, LogP) with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
